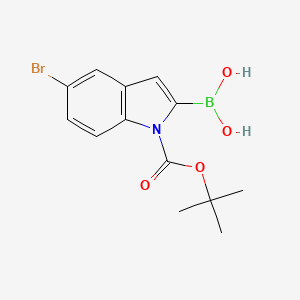

(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Description

This compound is a boronic acid derivative featuring a 5-bromo-substituted indole core protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The boronic acid moiety at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions, making it a critical intermediate in synthesizing biaryl structures for pharmaceuticals and bioactive molecules. Its Boc group enhances stability during synthesis, while the bromine atom introduces electronic and steric effects that influence reactivity .

Properties

IUPAC Name |

[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYTXZMVOGZESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383344 | |

| Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-13-7 | |

| Record name | [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:

Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Protection of Indole Nitrogen: The brominated indole is then protected by introducing a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Boronic Acid Formation: The protected brominated indole undergoes a lithiation reaction using n-butyllithium, followed by treatment with trimethyl borate to form the boronic acid derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo various substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with different boronic acids or esters to form new carbon-carbon bonds.

Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, although these are less common for this specific compound.

Protection and Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine, which can then be further functionalized.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.

Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products:

Cross-Coupling Products: Various biaryl compounds are formed through Suzuki-Miyaura cross-coupling reactions.

Deprotected Amines: Removal of the Boc group yields the corresponding amine derivatives.

Scientific Research Applications

(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is explored for its potential in developing new pharmaceuticals, especially those targeting specific biological pathways.

Industry: The compound’s reactivity makes it valuable in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid moiety participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes. The Boc group serves as a protecting group, ensuring selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Positional Isomers: 5-Bromo vs. 6-Bromo Derivatives

- Key Differences: Electronic Effects: The 5-bromo substituent (target compound) creates an electron-deficient indole ring compared to its 6-bromo isomer. This difference may alter reactivity in cross-coupling reactions due to variations in electron density at the reactive site . 43% for 6-bromo analog 22a) . Molecular Recognition: Bromine position affects binding in enzyme inhibitors. For example, 5-bromo derivatives are used in pyruvate kinase inhibitors, while 6-bromo analogs target different biological pathways .

Table 1: Comparison of 5-Bromo and 6-Bromo Derivatives

Substituent Variations: Bromo vs. Methoxy, Cyano, and Amino Groups

- Functional Group Impact: Methoxy Substituents: Compounds like 1-Boc-5-methoxyindole-2-boronic acid exhibit enhanced electron-rich indole rings, favoring nucleophilic reactions. However, methoxy groups may reduce coupling efficiency compared to bromo derivatives due to weaker leaving group ability . Boc-Protected Amino Groups: Derivatives like (1-Boc-5-(Boc-amino)-1H-indol-2-yl)boronic acid enable controlled deprotection strategies, useful in peptide boronic acid synthesis .

Reaction Efficiency and Yield Variability

- Coupling Partners : The target compound shows variable yields depending on the iodinated partner. For example:

- Steric and Electronic Factors : Bulky partners (e.g., 2-iodobenzofuran) reduce yields (38% for 22e) due to steric clashes, while electron-deficient partners (e.g., 3-iodopyridine) enhance efficiency .

Biological Activity

(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid, with the CAS number 475102-13-7, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group attached to an indole ring, which may influence its reactivity and interactions with biological targets.

- Molecular Formula : C₁₃H₁₅BBrNO₄

- Molecular Weight : 339.98 g/mol

- InChI Key : RBYTXZMVOGZESQ-UHFFFAOYSA-N

- Structure : The compound's structure includes an indole core, a boronic acid functional group, and a Boc protecting group, which may enhance its stability and solubility in biological systems.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with nucleophilic sites on proteins, such as serine or cysteine residues. This property allows them to act as enzyme inhibitors or modulators. For this compound, potential mechanisms include:

- Enzyme Inhibition : Interacting with proteases or kinases, thereby affecting cellular signaling pathways.

- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis or cell cycle arrest.

Biological Activity Studies

Research into the biological activities of related indole-based boronic acids has indicated several promising applications:

- Anticancer Activity :

- Kinase Inhibition :

- Antiviral Properties :

Case Studies

Several studies highlight the biological relevance of boronic acid derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.